5-溴-3-(哌啶-4-基)-1H-吲哚

描述

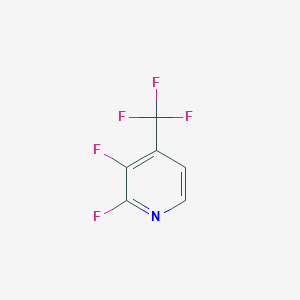

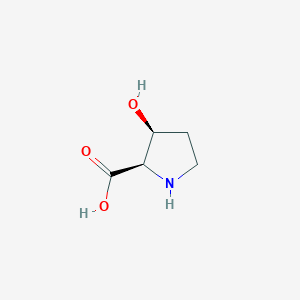

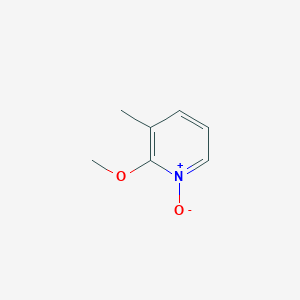

“5-Bromo-3-(piperidin-4-yl)-1H-indole” is a chemical compound . It’s also known as 5-BROMO-3-PIPERIDIN-4-YL-1H-INDAZOLE . The CAS number is 889945-66-8 .

Synthesis Analysis

The synthesis of pyridine derivatives, which includes “5-Bromo-3-(piperidin-4-yl)-1H-indole”, involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular weight of “5-Bromo-3-(piperidin-4-yl)-1H-indole” is 280.169 . The molecular formula is C12H14BrN3 .Chemical Reactions Analysis

Pyridine derivatives, including “5-Bromo-3-(piperidin-4-yl)-1H-indole”, are important structural motifs found in numerous bioactive molecules . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .科学研究应用

1. 药理学特性

5-溴-3-(哌啶-4-基)-1H-吲哚及其衍生物已被研究其药理学特性。例如,吲哚化合物的氟化已显示出产生选择性人类5-HT1D受体配体,并具有改善的药代动力学特性,表明在神经精神疾病(M. B. van Niel et al., 1999)中具有潜在应用。此外,从吲哚化合物合成氘标记的CCR2拮抗剂,包括5-溴-3-(哌啶-4-基)-1H-吲哚,突显了它们在开发用于治疗炎症性疾病的新治疗剂中的用途(R. Lin, Yong-Xiang Gong, Rhys Salter, 2022)。

2. 抗菌和抗真菌活性

5-溴-3-(哌啶-4-基)-1H-吲哚的一些衍生物已经表现出显著的抗菌和抗真菌活性。对异喹啉和曼尼希碱的研究,包括5-溴衍生物,显示出有希望的抗微生物活性,表明了开发新的抗微生物药物的潜力(S. Pandeya et al., 2000)。

3. 抗疟活性

对3-哌啶-4-基-1H-吲哚骨架的探索已经确定了具有潜在抗疟活性的新化合物。在开发新型和经济实惠的抗疟药物方面,这项研究具有重要意义(S. A. Santos et al., 2015)。

4. 神经退行性疾病的双重抑制剂

研究已经确定了吲哚衍生物,包括与5-溴-3-(哌啶-4-基)-1H-吲哚相关的化合物,作为胆碱酯酶和单胺氧化酶的双重抑制剂。这表明它们在治疗像阿尔茨海默病这样的神经退行性疾病中的潜在应用(Oscar M. Bautista-Aguilera et al., 2014)。

5. 结构研究和合成技术

研究还集中在吲哚衍生物的合成和结构分析上。关于对3-(哌啶-3-基)-1H-吲哚对映纯合成和绝对构型的研究有助于了解它们的化学性质,这对于它们在各个领域的应用至关重要(M. Król等,2022)。

6. 腐蚀抑制

吲哚衍生物,包括5-溴-3-(哌啶-4-基)-1H-吲哚,已被探索其作为腐蚀抑制剂的潜力。它们在保护金属免受酸性环境腐蚀方面的有效性表明了它们在工业应用中的实用性(C. Verma et al., 2016)。

未来方向

作用机制

Target of Action

The primary targets of 5-Bromo-3-(piperidin-4-yl)-1H-indole are enzymes such as α-amylase , α-glucosidase , and protein tyrosine phosphatase 1 beta (PTP1B) . These enzymes play a crucial role in the pathogenesis and progression of metabolic disorders like type 2 diabetes mellitus .

Mode of Action

5-Bromo-3-(piperidin-4-yl)-1H-indole interacts with its targets by inhibiting their activities . It exhibits an increased inhibitory effect against α-amylase and PTP1B activities, and reduced activity towards α-glucosidase activity .

Biochemical Pathways

The compound affects the biochemical pathways involving the breakdown of complex carbohydrates. α-Amylase plays a prominent role in the early breakdown of complex carbohydrates such as large starch and glycogen molecules to a mixture of oligosaccharides and disaccharides in the intestinal mucosa . These are, in turn, converted into glucose by α-glucosidase for intestinal absorption . This process results in an increased level of glucose in blood, also known as post-prandial hyperglycemia (PPHG), which is a primary indication for type 2 diabetes mellitus .

Pharmacokinetics

The key aspects of the pharmacokinetics of these compounds, namely, absorption, distribution, metabolism, and excretion have also been simulated at a theoretical level . .

Result of Action

The molecular and cellular effects of the compound’s action result in the suppression of carbohydrate digestion, delay in glucose uptake, and reduction in blood sugar levels . This can be particularly beneficial in the management of conditions like type 2 diabetes mellitus .

属性

IUPAC Name |

5-bromo-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMYAPBXRJWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459915 | |

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(piperidin-4-yl)-1H-indole | |

CAS RN |

149669-42-1 | |

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)

![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)